8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
The compound 8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 3 with a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group and at position 8 with a (2-chlorophenyl)methoxy moiety. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and antitumor effects . The 2-chlorophenyl group introduces steric bulk and electron-withdrawing effects, which may influence solubility, metabolic stability, and target interactions .
Properties
IUPAC Name |
8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O4/c1-15-9-11-16(12-10-15)23-27-24(32-28-23)19-13-17-6-4-8-21(22(17)31-25(19)29)30-14-18-5-2-3-7-20(18)26/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACMERQVDFEUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OCC5=CC=CC=C5Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This is followed by the reaction with 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine under reflux conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule, potentially enhancing its biological activity.
Scientific Research Applications
8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs can be categorized based on variations in substituents on the coumarin core or oxadiazole ring. Key examples include:
Key Insights
The 7-(diethylamino) substituent in E594-0089 introduces electron-donating effects, improving aqueous solubility and making it suitable for fluorescence-based assays .
Oxadiazole Ring Contributions :
- X-ray crystallography studies of related oxadiazoles confirm a planar heterocyclic ring with bond lengths (e.g., C=N ~1.30 Å) indicative of low aromaticity, favoring π-stacking interactions in target binding .
Comparative Bioactivity: The propanoic acid derivative (C₁₉H₁₈N₂O₄) exhibits low potency (EC₅₀ > 10,000 nM), suggesting that the coumarin core’s substitution pattern critically influences activity .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels routes for triazole-containing coumarins (e.g., 4-[(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl] derivatives), involving Ullmann coupling or click chemistry for substituent introduction .
Biological Activity
The compound 8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS Number: 931359-62-5) is a synthetic derivative that incorporates a chromone structure fused with an oxadiazole moiety. This unique combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 444.87 g/mol. The structure features a chromone backbone linked to a methoxy group and an oxadiazole ring, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. These compounds have been shown to inhibit various cancer cell lines through different mechanisms:
-
Mechanism of Action :
- Inhibition of Enzymes : Oxadiazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Molecular Docking Studies : Molecular docking studies have indicated that these compounds can effectively bind to target proteins involved in cancer progression .
- Case Studies :
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HCT-15 (Colon Carcinoma) | < 10 | Enzyme inhibition |
| Related Oxadiazole Compound | A431 (Skin Carcinoma) | 5.0 ± 1.2 | HDAC inhibition |
Antimicrobial Activity
Compounds with oxadiazole structures have also shown promising antimicrobial properties:
- Broad Spectrum Activity : Research indicates that oxadiazoles exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Oxadiazole Ring : Essential for anticancer and antimicrobial activities.
- Chlorophenyl Group : Enhances lipophilicity and cellular uptake.
- Methoxy Substituent : May contribute to increased solubility and stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
